Cas no 2228826-63-7 (3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine)

3-(5-Bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine is a halogenated pyridine derivative with a branched aliphatic amine side chain. The bromo and fluoro substituents on the pyridine ring enhance its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The 2,2-dimethylpropan-1-amine moiety contributes to steric hindrance, potentially improving selectivity in coupling reactions. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, due to its electron-deficient pyridine core. Its structural features also make it a candidate for the development of bioactive molecules, including kinase inhibitors or antimicrobial agents. High purity grades are available for research and industrial applications.
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine structure
2228826-63-7 structure
Product name:3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
CAS No:2228826-63-7
MF:C10H14BrFN2
Molecular Weight:261.133965015411
CID:5807806
PubChem ID:165640368

3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
    • 2228826-63-7
    • EN300-1908790
    • インチ: 1S/C10H14BrFN2/c1-10(2,6-13)4-7-3-8(11)5-14-9(7)12/h3,5H,4,6,13H2,1-2H3
    • InChIKey: JCIXHQHFRAVFDL-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)CC(C)(C)CN)F

計算された属性

  • 精确分子量: 260.03244g/mol
  • 同位素质量: 260.03244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • XLogP3: 2.5

3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1908790-5.0g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
5g
$3687.0 2023-06-02
Enamine
EN300-1908790-0.1g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
0.1g
$1119.0 2023-09-18
Enamine
EN300-1908790-0.05g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
0.05g
$1068.0 2023-09-18
Enamine
EN300-1908790-2.5g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
2.5g
$2492.0 2023-09-18
Enamine
EN300-1908790-0.5g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
0.5g
$1221.0 2023-09-18
Enamine
EN300-1908790-1g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
1g
$1272.0 2023-09-18
Enamine
EN300-1908790-10g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
10g
$5467.0 2023-09-18
Enamine
EN300-1908790-0.25g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
0.25g
$1170.0 2023-09-18
Enamine
EN300-1908790-1.0g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
1g
$1272.0 2023-06-02
Enamine
EN300-1908790-10.0g
3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine
2228826-63-7
10g
$5467.0 2023-06-02

3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine 関連文献

3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amineに関する追加情報

3-(5-Bromo-2-Fluoropyridin-3-Yl)-2,2-Dimethylpropan-1-Amine: A Comprehensive Overview

3-(5-Bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine, also known by its CAS number 2288867-63-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of amines and features a unique combination of substituents that make it a valuable building block in the synthesis of various bioactive molecules. The structure of this compound comprises a pyridine ring substituted with bromine and fluorine atoms, along with a tertiary amine group attached to a dimethylpropane moiety. These structural features contribute to its versatility in chemical reactions and its potential applications in drug discovery.

The synthesis of 3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine typically involves multi-step processes that include nucleophilic aromatic substitution, coupling reactions, and amine derivatization. Recent advancements in catalytic methods and the use of microwave-assisted synthesis have significantly improved the efficiency and yield of these reactions. Researchers have also explored the use of this compound as an intermediate in the construction of heterocyclic frameworks, which are crucial for developing novel therapeutics.

In terms of biological activity, this compound has shown promise in several areas. Studies have demonstrated its potential as an inhibitor of certain enzyme targets, particularly those involved in inflammatory pathways. Additionally, its ability to modulate ion channels has made it a candidate for research in neurodegenerative diseases. The presence of halogen atoms (bromine and fluorine) in its structure enhances its pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for drug candidates.

Recent research has focused on optimizing the stereochemistry and functional groups of this compound to improve its therapeutic index. For instance, investigations into the stereochemical outcomes of its synthesis have led to the development of enantiomerically pure derivatives, which are essential for studying chirality-dependent biological activities. Furthermore, computational modeling studies have provided insights into the molecular interactions that govern its binding affinity to target proteins, paving the way for rational drug design.

The application of 3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-amine extends beyond pharmacology into materials science. Its ability to act as a precursor for constructing advanced materials with tailored electronic properties has been explored in recent studies. For example, it has been used in the synthesis of conductive polymers and metal-organic frameworks (MOFs), which have applications in energy storage and catalysis.

In conclusion, 3-(5-bromo-2-fluoropyridin-3-yl)-2,2-dimethylpropan-1-am is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the development of innovative solutions across various fields.

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